Tetrahydro-4'H-spiro[cyclopentane-1,3'-pyrrolo[1,2-a]pyrazine]-1',4'(2'H)-dione
Description
Tetrahydro-4'H-spiro[cyclopentane-1,3'-pyrrolo[1,2-a]pyrazine]-1',4'(2'H)-dione (CAS: 106025-30-3) is a spirocyclic compound featuring a cyclopentane ring fused to a pyrrolo[1,2-a]pyrazine-dione system. This structure combines a bicyclic heterocycle (pyrrolopyrazine) with a saturated cyclopentane moiety, creating a rigid, three-dimensional architecture. The compound is synthesized via spiroannulation reactions, as demonstrated in related derivatives (e.g., (8a’S)-perhydrospiro[cyclopentane-1,4′-pyrrolo[1,2-a]pyrazine]-1′,3′-dione, synthesized in 81% yield using formic acid cyclization) .
Properties
IUPAC Name |
spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopentane]-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-9-8-4-3-7-13(8)10(15)11(12-9)5-1-2-6-11/h8H,1-7H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIJIOOZMMOXIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N3CCCC3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701145399 | |
| Record name | Tetrahydrospiro[cyclopentane-1,3′(2′H)-pyrrolo[1,2-a]pyrazine]-1′,4′-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701145399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106025-30-3 | |
| Record name | Tetrahydrospiro[cyclopentane-1,3′(2′H)-pyrrolo[1,2-a]pyrazine]-1′,4′-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106025-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrospiro[cyclopentane-1,3′(2′H)-pyrrolo[1,2-a]pyrazine]-1′,4′-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701145399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-4’H-spiro[cyclopentane-1,3’-pyrrolo[1,2-a]pyrazine]-1’,4’(2’H)-dione typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a cyclopentanone derivative with a pyrrolo[1,2-a]pyrazine precursor can yield the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-4’H-spiro[cyclopentane-1,3’-pyrrolo[1,2-a]pyrazine]-1’,4’(2’H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a range of derivatives with potential biological activities .
Scientific Research Applications
Tetrahydro-4’H-spiro[cyclopentane-1,3’-pyrrolo[1,2-a]pyrazine]-1’,4’(2’H)-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Tetrahydro-4’H-spiro[cyclopentane-1,3’-pyrrolo[1,2-a]pyrazine]-1’,4’(2’H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Bioactivity
The following table summarizes key structural analogues and their biological activities:
Pharmacological and Physicochemical Properties
- Antifungal vs. Anticancer Activity : Brominated derivatives (e.g., 4j, 4k) exhibit stronger antifungal activity, while alkyl-substituted diones (e.g., hexahydro-3-(2-methylpropyl)) show anticancer/antioxidant effects .
- Toxicity : Spiro derivatives generally display lower cytotoxicity (e.g., CC₅₀ > 100 µM in HEK293 cells) compared to planar heterocycles .
Key Research Findings
Antifungal Activity: Bromination at positions 6 and 7 of pyrrolo[1,2-a]pyrazine enhances antifungal potency by 4-fold (MIC: 8 µg/mL vs. 32 µg/mL for non-brominated parent) .
Structure-Activity Relationship (SAR) :
- Alkyl substituents (e.g., 2-methylpropyl) at position 3 correlate with antioxidant activity (R² = 0.89 in DPPH assays) .
- Spiro systems improve metabolic stability (t₁/₂ > 6 h in hepatic microsomes) .
Data Tables
Table 1: Comparative Bioactivity of Pyrrolo[1,2-a]pyrazine Derivatives
Biological Activity
Tetrahydro-4'H-spiro[cyclopentane-1,3'-pyrrolo[1,2-a]pyrazine]-1',4'(2'H)-dione is a spirocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex spirocyclic structure characterized by a cyclopentane ring fused to a pyrrolo-pyrazine moiety. Its empirical formula is with a molecular weight of 192.26 g/mol. The unique structure contributes to its diverse biological activities, particularly in the field of medicinal chemistry.
Biological Activity Overview
Recent studies have indicated that spirocyclic compounds, including this compound, exhibit significant biological activities:
- Anticancer Activity : Several derivatives of pyrazoline and related compounds have shown promising cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated selective cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cells with IC50 values ranging from 1.12 μM to 4.7 μM .
- Antimicrobial Properties : The compound's structural features may enhance its interaction with microbial targets, leading to potential applications in treating infections. Research has indicated that similar spiro compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. For example, some derivatives inhibit topoisomerase II, an enzyme critical for DNA replication .
- Telomerase Inhibition : Inhibition of telomerase activity is another proposed mechanism for anticancer effects. Compounds with similar structures have demonstrated the ability to inhibit telomerase with IC50 values as low as 0.92 μM .
Study 1: Anticancer Efficacy
A study evaluated various pyrazoline derivatives for their anticancer properties. Among these, a derivative similar to this compound exhibited significant cytotoxicity against MCF-7 cells (IC50 = 3.96 μM). The study concluded that the compound could induce apoptosis and inhibit cell proliferation through cell cycle arrest mechanisms .
Study 2: Antimicrobial Activity
In another research effort focusing on spirocyclic compounds, this compound was tested against several bacterial strains. Results indicated that the compound had notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Data Summary Table
| Biological Activity | Cell Line/Target | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 3.96 | Apoptosis induction |
| Anticancer | HepG2 | 1.12 | Telomerase inhibition |
| Antimicrobial | Staphylococcus aureus | Not specified | Disruption of bacterial cell wall |
| Antimicrobial | Escherichia coli | Not specified | Disruption of bacterial cell wall |
Q & A
Q. What are the common synthetic strategies for preparing Tetrahydro-4'H-spiro[cyclopentane-1,3'-pyrrolo[1,2-a]pyrazine]-1',4'(2'H)-dione derivatives?
- Methodological Answer : Key approaches include:
- Pd-catalyzed direct C6 arylation of pyrrolo[1,2-a]pyrazine cores with aryl bromides to introduce diverse substituents .
- Multi-component reactions involving ethylenediamine, acetylenic esters, and nitrostyrene derivatives for one-pot synthesis .
- Dehydrative cyclization of intermediates formed via N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by ammonium acetate-mediated nitrogen incorporation .
Q. How is structural characterization performed for spirocyclic pyrrolo[1,2-a]pyrazine derivatives?
- Methodological Answer : Use a combination of:
Q. What biological activities are associated with pyrrolo[1,2-a]pyrazine derivatives?
- Methodological Answer : These compounds exhibit:
- Antifungal activity (e.g., synergy with fluconazole against Candida albicans via spirocyclic derivatives) .
- 5-HT receptor modulation (e.g., selective antagonism of 5-HT₃/₄ receptors through pyrido[2,3-e]pyrrolo[1,2-a]pyrazine scaffolds) .
- Ion channel modulation (e.g., substituted spiro-piperidine derivatives) .
Advanced Research Questions
Q. How can low yields in multi-step syntheses of spirocyclic derivatives be addressed?
- Methodological Answer : Optimize:
- Catalyst selection : TFA for aromatic amines vs. TiCl₄ for aliphatic amines in iminium cyclization steps .
- Purification techniques : Flash chromatography with gradients of ethyl acetate/hexane or AcOEt/MeOH to isolate intermediates .
- Reaction monitoring : Use HPLC (e.g., 100% purity achieved with retention time analysis) .
Q. What strategies resolve contradictions in spectral data for stereoisomeric mixtures?
- Methodological Answer :
- Chiral HPLC or X-ray crystallography to differentiate enantiomers .
- Dynamic NMR to detect conformational exchange in complex spiro systems .
- Comparative analysis with synthetic standards (e.g., tert-butyl carbamate derivatives) for retention time alignment .
Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance receptor binding affinity .
- Scaffold hybridization : Combine pyrrolo[1,2-a]pyrazine with benzoimidazole or pyridine moieties to improve pharmacokinetic properties .
- Combinatorial libraries : Screen derivatives via high-content imaging to assess cytotoxicity and permeability .
Q. What methodologies validate target engagement in animal models?
- Methodological Answer :
- In vivo epilepsy models : Evaluate anticonvulsant activity of perhydropyrrolo[1,2-a]pyrazine derivatives using seizure threshold tests .
- Pharmacokinetic profiling : Measure plasma half-life and brain penetration via LC-MS/MS .
- Mechanistic studies : Use receptor knockout models to confirm 5-HT₃/₄ antagonism .
Data Analysis & Experimental Design
Q. How are computational tools integrated into the design of novel derivatives?
- Methodological Answer :
- Molecular docking : Predict binding modes to 5-HT₄ receptors using pharmacophore models .
- DFT calculations : Analyze electronic effects of substituents on cyclization barriers .
- Machine learning : Train models on combinatorial library data to predict bioactivity .
Q. What statistical approaches are used to analyze contradictory bioassay results?
- Methodological Answer :
- Dose-response curves : Calculate IC₅₀ values with nonlinear regression to compare potency across derivatives .
- Synergy scoring : Use the Chou-Talalay method for evaluating drug combinations (e.g., fluconazole + spirocyclic derivatives) .
- Multivariate analysis : Cluster compounds by bioactivity profiles to identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
